Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate
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Overview
Description
Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a cyano group, a methoxyphenyl sulfanyl group, and a phenyl group attached to a nicotinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often involve solvent-free reactions or the use of specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxyphenyl sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can range from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate involves its interaction with specific molecular targets. The cyano group and the methoxyphenyl sulfanyl group play crucial roles in its binding to enzymes and proteins, affecting their activity and function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-cyano-6-((4-chlorophenyl)sulfanyl)-2-phenylnicotinate
- Ethyl 5-cyano-6-((4-methylphenyl)sulfanyl)-2-phenylnicotinate
- Ethyl 5-cyano-6-((4-ethoxyphenyl)sulfanyl)-2-phenylnicotinate
Uniqueness
Ethyl 5-cyano-6-((4-methoxyphenyl)sulfanyl)-2-phenylnicotinate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
IUPAC Name |
ethyl 5-cyano-6-(4-methoxyphenyl)sulfanyl-2-phenylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-3-27-22(25)19-13-16(14-23)21(24-20(19)15-7-5-4-6-8-15)28-18-11-9-17(26-2)10-12-18/h4-13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXFEZWCSAABOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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